molecular formula C24H29N3O B11182898 1-{2,2-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]quinolin-1(2H)-yl}ethanone

1-{2,2-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]quinolin-1(2H)-yl}ethanone

Cat. No.: B11182898
M. Wt: 375.5 g/mol
InChI Key: ZXPFHRGMBTWGAX-UHFFFAOYSA-N
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Description

1-{2,2-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]quinolin-1(2H)-yl}ethanone is a complex organic compound that features a quinoline core structure substituted with a phenylpiperazine moiety

Preparation Methods

The synthesis of 1-{2,2-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]quinolin-1(2H)-yl}ethanone typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Phenylpiperazine Moiety: This step involves the nucleophilic substitution reaction where the quinoline derivative reacts with phenylpiperazine under basic conditions.

    Final Functionalization:

Chemical Reactions Analysis

1-{2,2-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]quinolin-1(2H)-yl}ethanone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-{2,2-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]quinolin-1(2H)-yl}ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-{2,2-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]quinolin-1(2H)-yl}ethanone can be compared with similar compounds such as:

These comparisons highlight the unique structural features and diverse applications of this compound in various fields of research.

Properties

Molecular Formula

C24H29N3O

Molecular Weight

375.5 g/mol

IUPAC Name

1-[2,2-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]quinolin-1-yl]ethanone

InChI

InChI=1S/C24H29N3O/c1-19(28)27-23-12-8-7-11-22(23)20(17-24(27,2)3)18-25-13-15-26(16-14-25)21-9-5-4-6-10-21/h4-12,17H,13-16,18H2,1-3H3

InChI Key

ZXPFHRGMBTWGAX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=CC1(C)C)CN3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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